
9,9-Dioctylfluorene-2,7-diboronic acid
説明
9,9-Dioctylfluorene-2,7-diboronic acid (DFBA) is an organic compound belonging to the class of boronic acids. It is a colorless solid that is soluble in many organic solvents and is used in various scientific applications. DFBA is a versatile reagent that can be used in a variety of chemical reactions, such as synthesis, catalysis, and polymerization. It is also used in a range of biological applications, including as a fluorescent dye, a fluorescent protein tag, and a ligand for protein-protein interactions.
科学的研究の応用
1. Conjugated Polymer Nanoparticles Synthesis
9,9-Dioctylfluorene-2,7-diboronic acid is used in the synthesis of conjugated polymer nanoparticles (CPN) via Suzuki−Miyaura cross-coupling reactions. These nanoparticles exhibit various shapes and high molar mass, showing potential for applications in material science (Muenmart et al., 2014).
2. Synthesis of Electron-Accepting Polymers
This compound is instrumental in creating polymers with high electron affinity, essential for electronic and photovoltaic applications. Such polymers are characterized by their unique electrochemical properties (Gautrot et al., 2009).
3. Development of Polyrotaxanes
The synthesis of poly[2,7-(9,9-dioctylfluorene)-alt-(2,7-fluorene/cucurbit[7]uril)] polyrotaxane, using this compound, demonstrates improved thermal, optical, electrochemical, and surface properties, relevant for advanced material applications (Farcas et al., 2016).
4. Electroluminescent Block Copolymer Formation
This chemical is crucial in forming new materials with altered optical properties, particularly in the field of electroluminescence. Such materials are significant for light-emitting applications (Péres et al., 2006).
5. Optimization of Optical and Photovoltaic Behavior
This compound is utilized in the creation of novel conjugated polymers, which significantly influence the optical properties and enhance photovoltaic performance in solar energy applications (Piyakulawat et al., 2011).
6. Development of Fluorescent Polymers for Detection Purposes
This compound is used in synthesizing fluorescent conjugated polymers, showing potential in detecting common bisphenols, relevant in chemical sensing applications (Jones et al., 2018).
作用機序
Target of Action
The primary target of 9,9-Dioctylfluorene-2,7-diboronic acid is the synthesis of hyperbranched conjugated conductive copolymers . This compound is used as a reactant in the Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .
Mode of Action
The compound interacts with its targets through a Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction . This reaction involves the coupling of the boronic acid moiety of the compound with dibromoarenes to form the copolymer .
Biochemical Pathways
The compound affects the polymer synthesis pathway . The resulting hyperbranched conjugated conductive copolymers have potential applications in the field of organic electronics .
Pharmacokinetics
The compound’s solubility, stability, and reactivity are crucial for its role in the suzuki-miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of hyperbranched conjugated conductive copolymers . These copolymers have potential applications in the development of light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed in a suitable solvent .
将来の方向性
特性
IUPAC Name |
(7-borono-9,9-dioctylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJMQMZDPOUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401547 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258865-48-4 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 9,9-Dioctylfluorene-2,7-diboronic acid in materials science?
A1: this compound serves as a diboronic acid monomer in Suzuki-Miyaura polycondensation reactions to produce a variety of conjugated polymers. [, , , , , , , , , , ] This reaction allows for the incorporation of 9,9-dioctylfluorene units into the polymer backbone, influencing the polymer's properties.
Q2: What are the advantages of using Suzuki-Miyaura coupling for these polymerizations?
A2: Suzuki-Miyaura coupling offers several advantages for synthesizing these conjugated polymers:
- Versatility: The reaction tolerates a wide range of functional groups, allowing the synthesis of diverse polymer structures. [, , , ]
- High Yields: The reaction generally proceeds with high yields, making it efficient for polymer production. [, , ]
- Controlled Molecular Weight: Reaction conditions can be adjusted to control the molecular weight of the resulting polymers. [, ]
Q3: How does the 9,9-dioctylfluorene unit influence the properties of the final polymer?
A3: The 9,9-dioctylfluorene unit contributes to several key properties:
- Solubility: The two octyl side chains enhance the solubility of the polymer in common organic solvents. [, ] This is crucial for processing and solution-based applications.
- Optical Properties: The fluorene unit is a well-known fluorophore and its incorporation influences the polymer's absorption and emission spectra. [, , ]
- Electronic Properties: The fluorene unit also affects the polymer's electronic properties, influencing its performance in devices like organic field-effect transistors (OFETs). [, ]
Q4: Can you provide an example of how the choice of co-monomer with this compound affects the polymer's properties?
A4: Absolutely. When copolymerized with 2,7-dithienylphenanthrene units bearing different alkoxy groups, this compound yielded polymers with deep-blue emission, good solubility, and promising field-effect transistor performance. [] The specific alkoxy groups on the 2,7-dithienylphenanthrene units further fine-tuned the polymer's properties.
Q5: Are there any challenges associated with using this compound in polymer synthesis?
A5: While generally effective, there are a couple of challenges:
- Aggregation: Fluorene-containing polymers can exhibit aggregation, which may impact their optical properties. [, ] Strategies like incorporating bulky groups or macrocyclic encapsulation can help mitigate this. []
- Stability: Some fluorene-based polymers can be susceptible to oxidative degradation. [] Incorporating electron-withdrawing groups can improve stability. []
Q6: Beyond the examples provided, what other applications have been explored for polymers synthesized with this compound?
A6: Researchers have explored these polymers in a variety of applications:
- Light-emitting diodes (LEDs): The tunable optical properties of these polymers make them suitable for LEDs. [, ]
- Electrochromic devices: Their ability to change color upon electrochemical oxidation or reduction makes them interesting for electrochromic applications. []
- Sensing: Fluorescent conjugated polymers have been investigated as probes for detecting analytes, including explosives like picric acid and TNT. []
Q7: What analytical techniques are commonly used to characterize polymers synthesized with this compound?
A7: A range of techniques are employed to characterize these polymers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and composition. [, , ]
- Gel Permeation Chromatography (GPC): Determines the polymer's molecular weight and polydispersity. [, ]
- UV-Vis Absorption and Emission Spectroscopy: Characterizes the polymer's optical properties. [, , , , ]
- Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability. [, , ]
- Cyclic Voltammetry: Provides information about the polymer's electrochemical properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



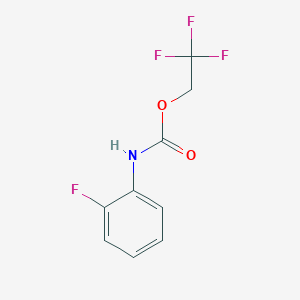
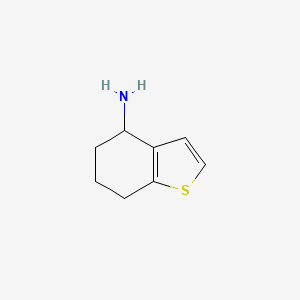
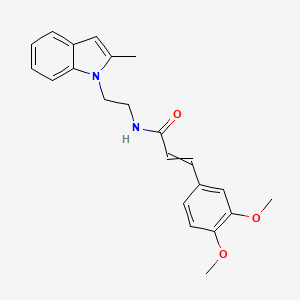
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
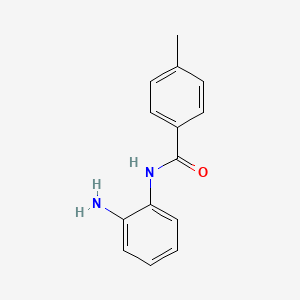

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)
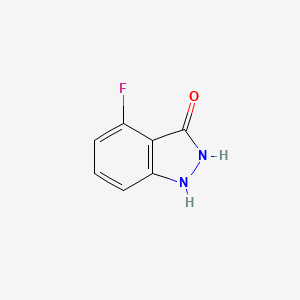

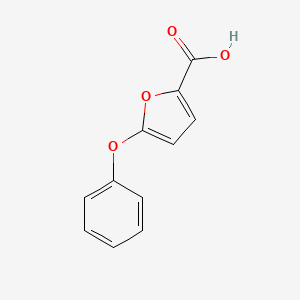


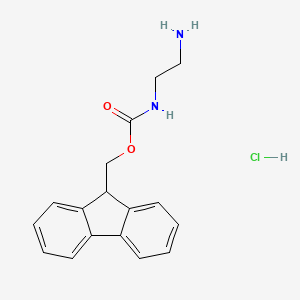
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)